Welcome to the BenchChem Online Store!
molecular formula C11H11NO B1295855 7-Methoxynaphthalen-1-amine CAS No. 5302-79-4

7-Methoxynaphthalen-1-amine

Cat. No. B1295855
M. Wt: 173.21 g/mol
InChI Key: PYPBAWHTDYSLKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06096895

Procedure details

To a solution of crude title compound of Step A (42.1 g) in diphenyl ether (320 mL) was added 10% palladium on carbon (17.8 g). The heterogeneous black mixture was heated at reflux for 5 h under N2 while stirring. The reaction mixture was allowed to cool to room temperature and filtered. The filtrate was acidified with concentrated HCl and the resulting white precipitate was collected by filtration, washed with CH2Cl2, dissolved in water and treated with 50% aqueous NaOH until basic. The aqueous mixture was then extracted four times with CH2Cl2. The combined organic extracts were dried (MgSO4), filtered and the filtrate was concentrated under reduced pressure to give 20.9 g of the title compound of Step B as a pink solid melting at 79-80° C. 1H NMR (CDCl3): δ 7.70 (d,1H), 7.29-7.13 (m,3H), 7.07 (d,1H), 6.80 (dd,1H), 4.0 (br s,2H), 3.94 (s,3H).
Name
crude title compound
Quantity
42.1 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
17.8 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH2:7][CH2:8][CH:9]=[C:10]2[NH:13]CC2C=CC=CC=2)=[CH:5][CH:4]=1>C1(OC2C=CC=CC=2)C=CC=CC=1.[Pd]>[CH3:1][O:2][C:3]1[CH:12]=[C:11]2[C:6]([CH:7]=[CH:8][CH:9]=[C:10]2[NH2:13])=[CH:5][CH:4]=1

Inputs

Step One
Name
crude title compound
Quantity
42.1 g
Type
reactant
Smiles
COC1=CC=C2CCC=C(C2=C1)NCC1=CC=CC=C1
Name
Quantity
320 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1
Name
Quantity
17.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The heterogeneous black mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 h under N2
Duration
5 h
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
the resulting white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with CH2Cl2
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
ADDITION
Type
ADDITION
Details
treated with 50% aqueous NaOH until basic
EXTRACTION
Type
EXTRACTION
Details
The aqueous mixture was then extracted four times with CH2Cl2
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic extracts were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C2C=CC=C(C2=C1)N
Measurements
Type Value Analysis
AMOUNT: MASS 20.9 g
YIELD: CALCULATEDPERCENTYIELD 76.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.